CB7993113

Description

The exact mass of the compound 2-((2-(5-bromofuran-2-yl)-4-oxo-4H-chromen-3-yl)oxy)acetamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 11.1 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

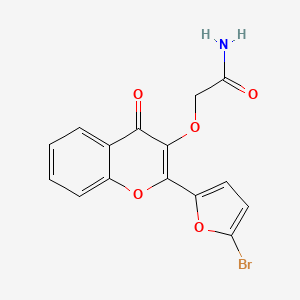

2-[2-(5-bromofuran-2-yl)-4-oxochromen-3-yl]oxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrNO5/c16-11-6-5-10(21-11)14-15(20-7-12(17)18)13(19)8-3-1-2-4-9(8)22-14/h1-6H,7H2,(H2,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGIGMCONNWRUGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC=C(O3)Br)OCC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801320293 |

Source

|

| Record name | 2-[2-(5-bromofuran-2-yl)-4-oxochromen-3-yl]oxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801320293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

11.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47201913 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

819827-50-4 |

Source

|

| Record name | 2-[2-(5-bromofuran-2-yl)-4-oxochromen-3-yl]oxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801320293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In Silico Discovery of the Aryl Hydrocarbon Receptor Antagonist CB7993113: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the in silico discovery and subsequent preclinical validation of CB7993113, a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AHR). The AHR is a ligand-activated transcription factor implicated in the progression of several cancers, making it a compelling target for therapeutic intervention. This document outlines the computational screening methodology, key experimental validation protocols, and quantitative data supporting the characterization of this compound as a promising lead compound for cancer therapy.

Introduction

The Aryl Hydrocarbon Receptor (AHR) is a crucial regulator of cellular processes, and its dysregulation has been linked to cancer progression and immune system dysfunction.[1] The development of AHR modulators, particularly antagonists, represents a promising avenue for targeted cancer therapy.[1][2] This guide focuses on this compound, a novel AHR antagonist identified through a ligand shape-based virtual modeling approach.[1][3] this compound has demonstrated efficacy in blocking AHR-dependent activities in vitro and in vivo, including cancer cell invasion and migration.[1][2][3]

In Silico Discovery of this compound

The identification of this compound was initiated with a virtual screening campaign aimed at discovering novel AHR ligands.[1] This approach leveraged the known pharmacophores of existing AHR modulators to identify new chemical entities with the potential for AHR antagonism.

Ligand Shape-Based Virtual Screening

The virtual screening process employed ligand shape-based modeling techniques to filter a commercial chemical library from ChemBridge Corporation.[3] This method prioritizes compounds that are sterically and electronically complementary to a known active ligand's three-dimensional structure. The focused library generated from this initial screen was then subjected to in vitro validation to identify active compounds.[3]

Experimental Validation and Characterization

Following the in silico screening, a series of in vitro and in vivo experiments were conducted to validate the AHR antagonistic activity of the lead compound, this compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the experimental validation of this compound.

| Parameter | Value | Cell Line/System | Agonist | Reference |

| IC50 | 3.3 x 10⁻⁷ M | Human Breast Cancer Cells | - | [1][2][3] |

| PAH-induced Reporter Activity Inhibition | 75% | - | Polycyclic Aromatic Hydrocarbon (PAH) | [1][2][3] |

| TCDD-induced Reporter Activity Inhibition | 90% | - | 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | [1][2][3] |

Experimental Protocols

This assay was performed to quantify the ability of this compound to inhibit AHR-mediated gene transcription.

-

Cell Culture: Human breast cancer cells containing an AHR-responsive luciferase reporter construct were cultured in appropriate media.

-

Compound Treatment: Cells were pre-treated with varying concentrations of this compound or vehicle control for 1 hour.

-

Agonist Stimulation: Following pre-treatment, cells were stimulated with an AHR agonist (e.g., PAH or TCDD) for 4-6 hours.

-

Luciferase Assay: Luciferase activity was measured using a luminometer, with a decrease in luminescence indicating AHR antagonism.

-

Data Analysis: Results were normalized to vehicle-treated controls to determine the percentage of inhibition.

The effect of this compound on cancer cell invasion and migration was assessed using three-dimensional (3D) and two-dimensional (2D) culture systems, respectively.[2][3]

-

3D Matrigel Invasion Assay:

-

Human breast cancer cells were seeded on top of a Matrigel-coated Boyden chamber insert.

-

The lower chamber contained a chemoattractant.

-

Cells were treated with this compound or vehicle.

-

After incubation, non-invading cells were removed, and invading cells on the lower surface of the membrane were stained and counted.

-

-

2D Scratch Wound Assay:

-

A confluent monolayer of human breast cancer cells was "scratched" to create a cell-free gap.

-

Cells were treated with this compound or vehicle.

-

The closure of the scratch over time was monitored and quantified as a measure of cell migration.

-

The in vivo efficacy of this compound was evaluated by its ability to mitigate the bone marrow ablative effects of the AHR ligand 7,12-dimethylbenz[a]anthracene (DMBA).[1][3]

-

Animal Model: Mice were used for this study.

-

Treatment: One group of mice was pre-treated with this compound (50 mg/kg) via intraperitoneal injection 24 hours and 1 hour before oral gavage with DMBA (50 mg/kg).[3] A control group received vehicle and DMBA.

-

Endpoint: Mice were euthanized 48 hours after DMBA treatment, and bone marrow was harvested for analysis.[3]

-

Analysis: Bone marrow cellularity and progenitor cell populations were quantified to assess the protective effect of this compound.

Mechanism of Action

Biochemical and cellular studies revealed that this compound acts as a competitive antagonist of the AHR.[1][2] Its primary mechanism of action involves the blockade of AHR nuclear translocation, thereby preventing the transcription of AHR target genes.[1][2][3] Homology modeling and agonist/inhibitor titration experiments further support this competitive antagonism model.[1]

Visualizations

AHR Signaling Pathway and Inhibition by this compound

Caption: AHR signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Discovery and Validation

References

- 1. benchchem.com [benchchem.com]

- 2. In Silico Identification of an Aryl Hydrocarbon Receptor Antagonist with Biological Activity In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantifying the invasion and migration ability of cancer cells with a 3D Matrigel drop invasion assay - PMC [pmc.ncbi.nlm.nih.gov]

The Aryl Hydrocarbon Receptor Antagonist CB7993113: A Technical Guide to its Role in Suppressing Cancer Progression

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the compound CB7993113, a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AHR). It details the mechanism of action, preclinical efficacy in cancer models, and the experimental protocols utilized to elucidate its function. This compound has demonstrated significant potential in inhibiting key processes of cancer progression, particularly in triple-negative breast cancer, by blocking AHR-mediated signaling. This document consolidates the available quantitative data, outlines detailed experimental methodologies, and presents visual representations of the relevant biological pathways and workflows to serve as a comprehensive resource for the scientific community.

Introduction

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that has emerged as a critical player in various physiological and pathological processes, including cancer.[1] Aberrant AHR signaling has been implicated in promoting tumor cell invasion, migration, and resistance to therapy.[2] Consequently, the development of AHR antagonists represents a promising therapeutic strategy. This compound, chemically identified as 2-((2-(5-bromofuran-2-yl)-4-oxo-4H-chromen-3-yl)oxy)acetamide, is a novel small molecule identified through in silico modeling as a potent AHR antagonist.[1] Preclinical studies have demonstrated its ability to inhibit cancer cell motility and invasion, suggesting its potential as a targeted anti-cancer agent.[1] Further preclinical development has been initiated to explore its therapeutic application in triple-negative breast cancer (TNBC).[2]

Mechanism of Action

This compound functions as a competitive antagonist of the Aryl Hydrocarbon Receptor.[1] Its primary mechanism involves direct binding to both human and murine AHR, which in turn inhibits the nuclear translocation of the receptor.[1] By preventing the AHR from moving into the nucleus, this compound effectively blocks the subsequent transcriptional activation of AHR target genes that are involved in cancer progression.[1]

dot

Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Potency and Efficacy of this compound

| Parameter | Value | Cell Line/System | Reference |

| IC50 | 3.3 x 10-7 M | Not specified in abstract | [1] |

| PAH-induced Reporter Activity Inhibition | 75% | Not specified in abstract | [1] |

| TCDD-induced Reporter Activity Inhibition | 90% | Not specified in abstract | [1] |

Table 2: Effects of this compound on Triple-Negative Breast Cancer Cells In Vitro

| Assay | Effect | Cell Lines | Conditions | Reference |

| 3D Cell Invasion | Reduction in invasion | Human breast cancer cells | Not specified in abstract | [1] |

| 2D Cell Migration | Blockade of migration | Human breast cancer cells | Not specified in abstract | [1] |

| Cell Viability/Proliferation | No significant effect | Human breast cancer cells | Not specified in abstract | [1] |

Table 3: In Vivo Efficacy of this compound

| Model | Endpoint | Effect | Reference |

| DMBA-induced Bone Marrow Ablation | Inhibition of ablative effects | In vivo | [1] |

| Cancer Models | Improved survival from 25% to 90% | In vivo | [2] |

| Cancer Models | Inhibition of tumor metastasis | In vivo | [2] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory procedures and the available information on the study of this compound.

Cell Culture

-

Cell Lines: Human triple-negative breast cancer cell lines (e.g., MDA-MB-231, Hs578T).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Three-Dimensional (3D) Matrigel Invasion Assay

This assay assesses the ability of cancer cells to invade through a basement membrane extract.

-

Reagents: Matrigel Basement Membrane Matrix, serum-free cell culture medium, medium with chemoattractant (e.g., 10% FBS), Boyden chamber inserts (8 µm pore size).

-

Procedure:

-

Thaw Matrigel on ice overnight.

-

Coat the upper surface of the Boyden chamber inserts with a thin layer of Matrigel and allow it to solidify at 37°C.

-

Prepare a single-cell suspension of the desired breast cancer cells in serum-free medium.

-

Seed the cells onto the Matrigel-coated inserts.

-

Add medium containing a chemoattractant to the lower chamber.

-

Treat the cells with various concentrations of this compound or vehicle control.

-

Incubate for 24-48 hours.

-

Remove non-invading cells from the top of the insert with a cotton swab.

-

Fix and stain the invading cells on the bottom of the membrane.

-

Count the number of invaded cells in multiple fields of view under a microscope.

-

dot

Two-Dimensional (2D) Wound Healing (Scratch) Assay

This assay measures the collective migration of a cell monolayer.

-

Reagents: Cell culture plates, sterile pipette tip or cell scraper.

-

Procedure:

-

Seed cells in a culture plate and grow to a confluent monolayer.

-

Create a "scratch" or wound in the monolayer using a sterile pipette tip.

-

Gently wash with phosphate-buffered saline (PBS) to remove detached cells.

-

Replace with fresh medium containing this compound or vehicle control.

-

Capture images of the wound at time 0 and at regular intervals (e.g., every 8-12 hours) until the wound is closed in the control group.

-

Measure the area of the wound at each time point to quantify the rate of cell migration.

-

AHR Nuclear Translocation Assay

This assay determines the subcellular localization of the AHR protein.

-

Reagents: AHR-specific primary antibody, fluorescently labeled secondary antibody, DAPI for nuclear staining, paraformaldehyde for cell fixation.

-

Procedure:

-

Culture cells on coverslips.

-

Treat cells with an AHR agonist (e.g., TCDD), this compound, or a combination.

-

Fix the cells with paraformaldehyde.

-

Permeabilize the cells to allow antibody entry.

-

Incubate with a primary antibody against AHR.

-

Incubate with a fluorescently labeled secondary antibody.

-

Stain the nuclei with DAPI.

-

Visualize the subcellular localization of AHR using fluorescence microscopy. In untreated or this compound-treated cells, AHR should be predominantly cytoplasmic. In agonist-treated cells, AHR will translocate to the nucleus. Co-treatment with this compound should block this translocation.

-

Future Directions

The promising preclinical data for this compound warrant further investigation into its therapeutic potential. Key future directions include:

-

Clinical Trials: Advancing this compound into clinical trials for patients with triple-negative breast cancer and potentially other AHR-driven malignancies.[2]

-

Combination Therapies: Evaluating the synergistic effects of this compound with standard-of-care chemotherapies and other targeted agents.

-

Immune Modulation: Further elucidating the impact of this compound on the tumor microenvironment and its potential to enhance anti-tumor immune responses, possibly in combination with checkpoint inhibitors.[2]

-

Biomarker Development: Identifying predictive biomarkers of response to this compound to enable patient stratification.

Conclusion

This compound is a novel and potent Aryl Hydrocarbon Receptor antagonist with compelling preclinical evidence supporting its role in inhibiting cancer progression, particularly in triple-negative breast cancer. Its well-defined mechanism of action, involving the blockade of AHR nuclear translocation, and its demonstrated efficacy in reducing cancer cell invasion and migration, position it as a promising candidate for further clinical development. This technical guide provides a comprehensive resource for researchers and drug developers interested in the therapeutic targeting of the AHR signaling pathway.

References

The AHR Antagonist CB7993113: A Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that has emerged as a critical regulator of diverse physiological and pathological processes, including immune responses, xenobiotic metabolism, and carcinogenesis.[1][2] Its role in promoting tumor cell invasion and migration has positioned it as a promising therapeutic target in oncology. This technical guide provides an in-depth overview of the biological activities of CB7993113, a potent AHR antagonist identified through in silico modeling.[1][2] We will detail its mechanism of action, summarize its quantitative effects on various biological endpoints, and provide comprehensive experimental protocols for the key assays used to characterize its activity.

Mechanism of Action

This compound, chemically identified as 2-((2-(5-bromofuran-2-yl)-4-oxo-4H-chromen-3-yl)oxy)acetamide, functions as a direct and competitive antagonist of both murine and human AHR.[1][2] Its primary mechanism of action involves binding to the AHR and subsequently blocking its nuclear translocation, a critical step in the AHR signaling cascade.[1][3] This inhibition prevents the AHR from forming a heterodimer with the AHR Nuclear Translocator (ARNT) and binding to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, thereby downregulating their transcription.[1]

Quantitative Data Summary

The biological activities of this compound have been quantified in a series of in vitro and in vivo studies. The following tables summarize the key findings.

| Assay | Agonist | Effect of this compound | Potency (IC50) | Reference |

| AHR-Dependent Reporter Activity | Polycyclic Aromatic Hydrocarbon (PAH) | 75% Inhibition | Not Reported | [1][2] |

| AHR-Dependent Reporter Activity | 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | 90% Inhibition | 3.3 x 10⁻⁷ M | [1][2] |

| In Vitro Cancer Model | Assay Type | Effect of this compound | Key Observation | Reference |

| Human Breast Cancer Cells | 3D Cell Culture Invasion | Effective Reduction of Invasion | Did not significantly affect cell viability or proliferation | [1][2] |

| Human Breast Cancer Cells | 2D Cell Culture Migration | Blocked Tumor Cell Migration | Did not significantly affect cell viability or proliferation | [1][2] |

| In Vivo Model | Assay Type | Effect of this compound | Key Observation | Reference |

| Murine Model | 7,12-dimethylbenz[a]anthracene (DMBA)-induced Bone Marrow Ablation | Effective Inhibition | Demonstrated drug absorption and tissue distribution leading to pharmacological efficacy | [1][2] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on the information available in the primary literature and standardized laboratory procedures.

AHR-Dependent Reporter Gene Assay

This assay quantifies the ability of this compound to inhibit AHR activation by known agonists.

Cell Line: Murine hepatoma cell line H1G1.1c3, stably transfected with an AHR-responsive Enhanced Green Fluorescent Protein (EGFP) reporter.[1]

Materials:

-

H1G1.1c3 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

AHR agonist (e.g., β-naphthoflavone (β-NF) at 10⁻⁷ M, TCDD, or other PAHs)

-

96-well plates

-

Fluorescence plate reader

Protocol:

-

Seed H1G1.1c3 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

-

Allow cells to adhere and grow for 24 hours.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Pre-treat the cells with the different concentrations of this compound for a specified period (e.g., 1 hour).

-

Add the AHR agonist (e.g., 10⁻⁷ M β-NF) to the wells, except for the vehicle control wells.

-

Incubate the plate for a suitable duration (e.g., 24 hours) to allow for reporter gene expression.

-

Measure the EGFP fluorescence using a plate reader at the appropriate excitation and emission wavelengths.

-

Calculate the percent inhibition of AHR activity for each concentration of this compound relative to the agonist-only control.

-

Determine the IC50 value by plotting the percent inhibition against the log concentration of this compound and fitting the data to a dose-response curve.

2D Cell Migration (Boyden Chamber) Assay

This assay assesses the effect of this compound on the migratory capacity of cancer cells.

Cell Lines: Human triple-negative breast cancer cell lines (e.g., MDA-MB-231, Hs578T).

Materials:

-

Breast cancer cells

-

Serum-free cell culture medium

-

Cell culture medium with a chemoattractant (e.g., 10% FBS)

-

This compound

-

Boyden chamber inserts (e.g., 8 µm pore size)

-

24-well plates

-

Fixing and staining reagents (e.g., methanol and crystal violet)

-

Microscope

Protocol:

-

Culture breast cancer cells to sub-confluency.

-

Starve the cells in serum-free medium for 24 hours.

-

Resuspend the cells in serum-free medium containing different concentrations of this compound or vehicle control.

-

Add cell culture medium with the chemoattractant to the lower chamber of the 24-well plate.

-

Place the Boyden chamber inserts into the wells.

-

Seed the cell suspension into the upper chamber of the inserts.

-

Incubate for a period that allows for cell migration (e.g., 24-48 hours).

-

Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol.

-

Stain the cells with crystal violet.

-

Count the number of migrated cells in several random fields under a microscope.

-

Quantify the inhibition of migration as a percentage of the vehicle-treated control.

3D Cell Invasion (Spheroid) Assay

This assay evaluates the impact of this compound on the ability of cancer cells to invade a three-dimensional matrix.

Cell Lines: Human triple-negative breast cancer cell lines (e.g., MDA-MB-231, Hs578T).

Materials:

-

Breast cancer cells

-

Ultra-low attachment round-bottom 96-well plates

-

Extracellular matrix (ECM) gel (e.g., Matrigel)

-

Cell culture medium

-

This compound

-

Microscope with imaging capabilities

Protocol:

-

Seed a specific number of cells into each well of an ultra-low attachment plate to form spheroids of a consistent size (e.g., after 72 hours).

-

Carefully remove the medium and embed the spheroids in a layer of ECM gel.

-

Allow the ECM gel to solidify.

-

Add cell culture medium containing different concentrations of this compound or vehicle control on top of the gel.

-

Incubate the plate and monitor spheroid invasion into the surrounding matrix over several days using a microscope.

-

Capture images at regular time intervals.

-

Quantify the area of invasion from the spheroid body using image analysis software.

-

Compare the invasion area in this compound-treated spheroids to the vehicle-treated controls.

In Vivo DMBA-Induced Bone Marrow Toxicity Model

This in vivo assay assesses the protective effect of this compound against chemically induced bone marrow suppression.

Animal Model: C57BL/6 mice.

Materials:

-

C57BL/6 mice

-

7,12-dimethylbenz[a]anthracene (DMBA)

-

This compound

-

Vehicle for drug administration (e.g., corn oil)

-

Hematology analyzer

-

Flow cytometer and relevant antibodies for bone marrow cell phenotyping

Protocol:

-

Acclimatize C57BL/6 mice to the facility for at least one week.

-

Divide the mice into treatment groups: vehicle control, DMBA only, this compound only, and DMBA + this compound.

-

Administer this compound (e.g., via intraperitoneal injection or oral gavage) at a predetermined dose and schedule.

-

Administer a single dose of DMBA (e.g., 50 mg/kg in corn oil via oral gavage) to the DMBA and DMBA + this compound groups.[4]

-

Monitor the animals for signs of toxicity.

-

At the end of the study period (e.g., after a specified number of days), euthanize the mice.

-

Isolate bone marrow from the femurs and tibias.

-

Perform total bone marrow cell counts using a hematology analyzer.

-

Analyze bone marrow cell populations (e.g., hematopoietic stem and progenitor cells, lineage-specific cells) using flow cytometry with appropriate cell surface markers.

-

Compare the bone marrow cellularity and cell population frequencies between the different treatment groups to determine the protective effect of this compound.

Visualizations

AHR Signaling Pathway and Antagonism by this compound

References

- 1. In Silico Identification of an Aryl Hydrocarbon Receptor Antagonist with Biological Activity In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In silico identification of an aryl hydrocarbon receptor antagonist with biological activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 7,12-Dimethylbenz(a)anthracene-induced genotoxicity on bone marrow cells from mice phenotypically selected for low acute inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

The Aryl Hydrocarbon Receptor Antagonist CB7993113: A Technical Guide on its Effects on Triple-Negative Breast Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triple-negative breast cancer (TNBC) represents a significant clinical challenge due to its aggressive nature and lack of targeted therapies. The Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor, has emerged as a potential therapeutic target in TNBC, where its expression is often correlated with tumor aggressiveness.[1] The novel compound CB7993113 has been identified as a potent AHR antagonist, demonstrating significant effects on TNBC cell behavior in preclinical studies. This technical guide provides a comprehensive overview of the mechanism of action, quantitative effects, and detailed experimental protocols related to the study of this compound in the context of TNBC.

Core Mechanism of Action: Competitive AHR Antagonism

This compound functions as a competitive antagonist of the Aryl Hydrocarbon Receptor.[1] In the canonical AHR signaling pathway, ligand binding induces a conformational change in the AHR, leading to its translocation from the cytoplasm into the nucleus. Once in the nucleus, it forms a heterodimer with the AHR Nuclear Translocator (ARNT) and binds to xenobiotic response elements (XREs) on DNA, initiating the transcription of target genes. Some of these genes are implicated in cancer cell invasion and migration.

This compound competitively binds to the AHR, preventing the binding of agonist ligands. This action blocks the necessary conformational changes and subsequent nuclear translocation of the AHR.[1] By inhibiting this critical step, this compound effectively halts the downstream transcriptional activity of the AHR pathway, thereby mitigating its pro-invasive and pro-migratory effects in triple-negative breast cancer cells.[1]

Quantitative Data Summary

The inhibitory effects of this compound on AHR signaling and TNBC cell phenotypes have been quantified in several key experiments. The data is summarized below for clarity and comparison.

| Parameter | Assay Type | Agonist | Effect of this compound | Cell Line(s) | Reference |

| IC50 | 3D Cell Invasion | Endogenous | 3.3 x 10⁻⁷ M | Human Breast Cancer Cells | [1] |

| Inhibition | AHR Reporter Activity | Polycyclic Aromatic Hydrocarbon (PAH) | ~75% | Not Specified | [1] |

| Inhibition | AHR Reporter Activity | TCDD | ~90% | Not Specified | [1] |

| Phenotypic Effect | 2D Cell Migration | Endogenous | Significant Blockade | Human Breast Cancer Cells | [1] |

| Phenotypic Effect | Cell Viability/Proliferation | N/A | Not Significantly Affected | Human Breast Cancer Cells | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections provide protocols for the key experiments cited.

AHR-Driven Reporter Gene Assay

This assay quantifies the ability of a compound to activate or inhibit the AHR signaling pathway by measuring the expression of a reporter gene (e.g., Luciferase or EGFP) under the control of AHR-responsive DNA elements.

Methodology:

-

Cell Culture: Murine hepatoma (H1G1.1c3) cells, stably transfected with an AHR-responsive EGFP reporter, are cultured in appropriate media.

-

Plating: Cells are seeded into 96-well plates and allowed to adhere.

-

Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to the desired test concentrations.

-

Treatment (Antagonist Mode):

-

Cells are pre-treated with varying concentrations of this compound.

-

Following a short incubation period, a known AHR agonist (e.g., 10⁻⁷ M β-naphthoflavone) is added to each well.

-

-

Incubation: The plate is incubated for 24-72 hours to allow for reporter gene expression.

-

Quantification: EGFP fluorescence is measured using a plate reader.

-

Data Analysis: The percentage of inhibition is calculated relative to the agonist-only control wells.

3D Matrigel Invasion Assay

This assay assesses the invasive potential of cancer cells by measuring their ability to degrade and move through a basement membrane extract (Matrigel), mimicking in vivo invasion.

Methodology:

-

Cell Culture: TNBC cells (e.g., MDA-MB-231) are cultured to 70-80% confluency. For some protocols, cells are serum-starved for 24 hours prior to the assay.

-

Matrigel Preparation: Matrigel is thawed on ice and diluted with cold, serum-free media to the desired concentration (e.g., 6.3 mg/ml).

-

Assay Setup (Boyden Chamber style):

-

A base layer of Matrigel can be added to the bottom of a 24-well plate and allowed to solidify.

-

Alternatively, cell culture inserts (e.g., 8 µm pore size) are coated with a layer of Matrigel.

-

-

Cell Seeding:

-

A single-cell suspension of TNBC cells (e.g., 2 x 10⁴ cells) is prepared in serum-free media.

-

The cell suspension is mixed with Matrigel containing either vehicle (e.g., 0.1% DMSO) or the test compound (e.g., 5–10 μM this compound).

-

This mixture is added to the top of the solidified Matrigel layer or into the coated inserts.

-

-

Chemoattractant: Media containing a chemoattractant (e.g., 10% FBS) is added to the lower chamber.

-

Incubation: The plate is incubated for 24-48 hours, allowing invasive cells to move through the Matrigel and the porous membrane.

-

Quantification:

-

Non-invading cells are removed from the top surface of the insert with a cotton swab.

-

Invaded cells on the bottom surface are fixed and stained (e.g., with Crystal Violet or DAPI).

-

The number of invaded cells is counted under a microscope in several representative fields, or the stain is extracted and quantified using a plate reader.

-

2D Cell Migration (Wound Healing) Assay

This method evaluates the collective migration of a sheet of cells to close a manually created "wound" or gap.

Methodology:

-

Cell Culture: TNBC cells (e.g., MDA-MB-231) are seeded in a multi-well plate and grown to form a confluent monolayer.

-

Wound Creation: A sterile pipette tip (e.g., 200 µL) is used to scratch a straight line through the center of the monolayer, creating a cell-free gap.

-

Wash: The well is gently washed with PBS to remove detached cells and debris.

-

Treatment: Fresh culture medium containing either vehicle control or the desired concentration of this compound is added.

-

Imaging: The plate is placed on a microscope stage (ideally with an incubation chamber). An initial image (Time 0) of the wound is captured.

-

Incubation & Monitoring: The cells are incubated, and images of the same wound area are captured at regular intervals (e.g., every 4-8 hours) for 24-48 hours.

-

Quantification: Image analysis software (e.g., ImageJ) is used to measure the area of the cell-free gap at each time point. The rate of wound closure is calculated and compared between treated and control groups.

Conclusion

This compound is a potent and specific antagonist of the Aryl Hydrocarbon Receptor that effectively inhibits the invasion and migration of triple-negative breast cancer cells in vitro. Its mechanism of action, centered on the competitive blockade of AHR nuclear translocation, presents a promising avenue for the development of targeted therapies for this aggressive breast cancer subtype. The protocols and data presented in this guide serve as a foundational resource for researchers aiming to further investigate the therapeutic potential of AHR antagonism in TNBC.

References

CB7993113: A Technical Guide to its Role in Immunomodulation Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

CB7993113 is a novel, selective antagonist of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor implicated in a spectrum of physiological and pathological processes, including immune regulation and carcinogenesis.[1][2][3] Identified through in silico ligand shape-based virtual modeling, this compound has demonstrated significant biological activity in both in vitro and in vivo models, positioning it as a valuable tool for immunomodulation research and a potential therapeutic candidate.[1][2] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and relevant signaling pathways.

Core Mechanism of Action

This compound functions as a competitive antagonist of the AHR.[1][2][4] Its primary mechanism involves binding to the AHR and preventing its nuclear translocation, thereby inhibiting the subsequent AHR-mediated gene transcription.[1][2][4] In its resting state, the AHR resides in the cytoplasm as part of a protein complex. Upon binding by an agonist (e.g., environmental toxins like polycyclic aromatic hydrocarbons (PAHs) or endogenous ligands), the AHR translocates to the nucleus, heterodimerizes with the AHR Nuclear Translocator (ARNT), and binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, initiating their transcription. This compound competitively binds to the AHR, preventing this cascade of events.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy of this compound in various experimental models.

Table 1: In Vitro AHR Antagonist Activity of this compound

| Assay Type | Cell Line | Agonist | This compound Concentration | % Inhibition of AHR Activity | IC50 Value | Citation |

| Reporter Assay | Murine Hepatoma (H1G1.1c3) | PAH | 10 µM | 75% | 3.3 x 10⁻⁷ M | [1][3] |

| Reporter Assay | Murine Hepatoma (H1G1.1c3) | TCDD | 10 µM | 90% | 3.3 x 10⁻⁷ M | [1][3] |

Table 2: In Vitro Anti-Invasive and Anti-Migratory Effects of this compound

| Assay Type | Cell Line | Treatment | Effect | Citation |

| 3D Matrigel Invasion Assay | Human Breast Cancer | This compound | Effectively reduced invasion | [1][2] |

| 2D Scratch-Wound Assay | Human Breast Cancer | This compound | Blocked tumor cell migration | [1][2] |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Insult | Treatment | Outcome | Citation |

| Mouse | 7,12-dimethylbenz[a]anthracene (DMBA)-induced bone marrow toxicity | This compound | Effectively inhibited bone marrow ablative effects | [1][2][3] |

Experimental Protocols

Detailed methodologies for key experiments cited are provided below.

AHR Reporter Gene Assay

This assay quantifies the ability of this compound to inhibit AHR-mediated gene expression.

-

Cell Line: Murine hepatoma cells (H1G1.1c3) stably transfected with a Dioxin Response Element (DRE)-driven luciferase reporter plasmid.

-

Seeding: Cells are seeded in 96-well plates at a density of 2 x 10⁴ cells/well and allowed to adhere overnight.

-

Treatment:

-

Cells are pre-treated with varying concentrations of this compound (or vehicle control) for 1 hour.

-

An AHR agonist, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) or a polycyclic aromatic hydrocarbon (PAH), is then added to the wells.

-

-

Incubation: Cells are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Measurement: Luciferase activity is measured using a luminometer. The percentage inhibition is calculated by comparing the luciferase activity in cells treated with the agonist and this compound to those treated with the agonist alone.

Cell Migration (Scratch-Wound) Assay

This assay assesses the effect of this compound on cancer cell migration.

-

Cell Line: Human breast cancer cell lines (e.g., MDA-MB-231).

-

Seeding: Cells are grown to a confluent monolayer in 6-well plates.

-

Wound Creation: A sterile pipette tip is used to create a linear "scratch" or wound in the cell monolayer.

-

Treatment: The medium is replaced with fresh medium containing either this compound at various concentrations or a vehicle control.

-

Imaging: The wound area is imaged at time 0 and at subsequent time points (e.g., every 8 hours for 48 hours) using a phase-contrast microscope.

-

Analysis: The rate of wound closure is quantified by measuring the change in the wound area over time using image analysis software.

In Vivo Bone Marrow Toxicity Model

This in vivo model evaluates the protective effect of this compound against chemically induced bone marrow suppression.

-

Animal Model: C57BL/6 mice.

-

Induction of Toxicity: Mice are treated with a single oral gavage of 7,12-dimethylbenz[a]anthracene (DMBA), a potent immunosuppressive agent that induces bone marrow toxicity.

-

Treatment: A cohort of mice is pre-treated with this compound (administered via intraperitoneal injection) prior to DMBA administration. A control group receives vehicle only.

-

Endpoint Analysis:

-

After a specified period (e.g., 48-72 hours), mice are euthanized.

-

Bone marrow is harvested from the femurs and tibias.

-

Total bone marrow cellularity is determined by counting the number of viable cells.

-

Flow cytometry can be used to analyze specific hematopoietic cell populations.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway and experimental workflows related to this compound research.

Caption: AHR signaling pathway and the antagonistic action of this compound.

Caption: In vitro experimental workflows for evaluating this compound.

Caption: In vivo experimental workflow for assessing this compound's protective effects.

Conclusion and Future Directions

This compound has emerged as a potent and selective AHR antagonist with significant potential for immunomodulation research. Its ability to block AHR signaling provides a valuable tool to dissect the complex roles of the AHR in immune cell function, inflammation, and cancer immunity. The in vitro and in vivo data strongly suggest that AHR antagonism by compounds like this compound could be a promising therapeutic strategy for various immune-related disorders and cancers.

Further research is warranted to fully elucidate the immunomodulatory effects of this compound on different immune cell subsets (e.g., T cells, B cells, dendritic cells) and to explore its therapeutic potential in preclinical models of autoimmune diseases, inflammatory conditions, and various cancers. As of the current literature review, no clinical trials involving this compound have been identified. Future studies should also focus on its pharmacokinetic and pharmacodynamic properties to pave the way for potential clinical development.

References

- 1. In Silico Identification of an Aryl Hydrocarbon Receptor Antagonist with Biological Activity In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In silico identification of an aryl hydrocarbon receptor antagonist with biological activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of a High-Affinity Ligand That Exhibits Complete Aryl Hydrocarbon Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Toxicological Assessment of CB7993113: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive overview of the preliminary toxicity studies conducted on CB7993113, a novel Aryl Hydrocarbon Receptor (AHR) antagonist. The findings from a key study indicate that this compound exhibits a favorable safety profile in both in vitro and in vivo models. Notably, the compound did not demonstrate significant effects on cell viability or proliferation at concentrations effective for its anti-invasive and anti-migratory activities.[1][2][3] Furthermore, in vivo studies showed a lack of toxicity, supporting its potential as a therapeutic agent.[3] This guide details the experimental methodologies, summarizes the key quantitative data, and provides visual representations of the compound's mechanism of action and the toxicological assessment workflow.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the preliminary toxicological and pharmacological evaluation of this compound.

Table 1: In Vitro Efficacy and Cytotoxicity of this compound

| Parameter | Value | Cell Line(s) | Comments | Source |

| IC₅₀ (Inhibition of AHR activity) | 3.3 x 10⁻⁷ M | Human Breast Cancer Cells | Effectively reduced invasion and migration. | [1][2][3] |

| Cell Viability/Proliferation | No significant effect | Human Breast Cancer Cells | Tested at concentrations effective for AHR antagonism. | [1][2][3] |

Table 2: In Vivo Pharmacokinetics and Observations

| Parameter | Value | Species | Route of Administration | Comments | Source |

| Dose | 50 mg/kg | Mice | Intraperitoneal or Oral | Dose used for in vivo efficacy studies. | [2] |

| Serum Concentration (1 hr post-dose) | 823 ± 263 nM | Mice | Intraperitoneal | Demonstrates good absorption. | [2] |

| Serum Concentration (1 hr post-dose) | 395 ± 162 nM | Mice | Oral Gavage | Demonstrates oral bioavailability. | [2] |

| Serum Half-life | 4.0 hours | Mice | Not specified | - | [2] |

| Toxicity Observation | No toxicity observed | Mice | Not specified | Consistent with in vitro findings. | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the toxicological assessment of this compound. These protocols are based on standard practices in preclinical drug development and are representative of the methods used to generate the data presented.

In Vitro Cytotoxicity Assay: MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Human breast cancer cell lines (e.g., MDA-MB-231, Hs578T)

-

This compound stock solution (in DMSO)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

96-well microplates

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

In Vivo Acute Toxicity and Pharmacokinetic Study

This study aims to assess the short-term toxicity and pharmacokinetic profile of this compound in a rodent model.

Materials:

-

C57BL/6 mice (male and female, 6-8 weeks old)

-

This compound formulation for injection (e.g., in corn oil with 10% DMSO)

-

Vehicle control (e.g., corn oil with 10% DMSO)

-

Standard laboratory animal diet and water

-

Blood collection supplies (e.g., heparinized tubes)

-

Analytical equipment for quantifying this compound in serum (e.g., LC-MS/MS)

Procedure:

-

Acclimatization: Acclimate animals to the housing conditions for at least one week prior to the study.

-

Dosing: Administer a single dose of this compound (e.g., 50 mg/kg) to the treatment group via intraperitoneal injection or oral gavage. Administer the vehicle to the control group.

-

Clinical Observations: Observe the animals for any signs of toxicity, including changes in behavior, appearance, and body weight, at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose).

-

Blood Sampling (for Pharmacokinetics): Collect blood samples from a separate cohort of animals at multiple time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours post-dose). Process the blood to obtain serum.

-

Bioanalysis: Analyze the serum samples to determine the concentration of this compound at each time point.

-

Data Analysis:

-

Toxicity: Compare the clinical observations and body weight changes between the treated and control groups.

-

Pharmacokinetics: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life from the serum concentration-time data.

-

Visualizations

Signaling Pathway: Mechanism of Action of this compound

The following diagram illustrates the mechanism of action of this compound as a competitive antagonist of the Aryl Hydrocarbon Receptor (AHR).

Caption: Mechanism of this compound as an AHR antagonist.

Experimental Workflow: Preclinical Toxicity Assessment

The following diagram outlines a general workflow for the preliminary toxicological evaluation of a new chemical entity like this compound.

Caption: General workflow for preclinical toxicity assessment.

References

- 1. In silico identification of an aryl hydrocarbon receptor antagonist with biological activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Silico Identification of an Aryl Hydrocarbon Receptor Antagonist with Biological Activity In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for CB7993113 in In Vitro Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

CB7993113 is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor implicated in various physiological and pathological processes, including cancer progression and immune modulation.[1][2][3] Chemically identified as 2-((2-(5-bromofuran-2-yl)-4-oxo-4H-chromen-3-yl)oxy)acetamide, this compound functions as a competitive antagonist by directly binding to the AHR.[1][2] This binding event prevents the nuclear translocation of the AHR, thereby inhibiting the subsequent transcriptional activation of its target genes, which are typically induced by agonists such as polycyclic aromatic hydrocarbons (PAHs) and 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).[1][2][3]

These application notes provide a comprehensive guide for the utilization of this compound in various in vitro cell culture assays to probe the AHR signaling pathway and its role in cellular processes.

Mechanism of Action: AHR Signaling Pathway

The canonical AHR signaling pathway is initiated by the binding of a ligand to the cytosolic AHR complex. This complex then translocates to the nucleus, where it dimerizes with the AHR Nuclear Translocator (ARNT). The resulting heterodimer binds to specific DNA sequences known as Xenobiotic Response Elements (XREs), leading to the transcription of target genes, such as Cytochrome P450 1A1 (CYP1A1). This compound competitively binds to the AHR, preventing the initial ligand-binding step and subsequent nuclear translocation, thus blocking the entire downstream signaling cascade.

Data Presentation

In Vitro Activity of this compound

| Parameter | Value | Cell Lines | Comments | Reference |

| IC₅₀ | 0.33 µM (3.3 x 10⁻⁷ M) | Not specified in provided context | Potent antagonist activity. | [1][2][3][4] |

| Inhibition of Reporter Activity | 75% inhibition of PAH-induced activity; 90% inhibition of TCDD-induced activity | Not specified in provided context | Demonstrates effective blockade of AHR transcriptional activation. | [1][2][4] |

| Effect on Cell Viability/Proliferation | No significant effect at concentrations up to 20 µM | HepG2, BP1, D3, Hs578T, MDA-MB-231, primary human iPSCs | Low cytotoxicity at effective concentrations. | [4] |

Application of this compound in Cancer Cell Lines

| Assay | Cell Lines | Observed Effect | Reference |

| Cell Invasion (3D culture) | Human breast cancer cells | Significant reduction in invasion | [1][2][3] |

| Cell Migration (2D culture) | Triple-negative breast cancer cells (e.g., Hs578T, SUM149) | Blockade of tumor cell migration | [1][2][5] |

Experimental Protocols

The following are detailed protocols for key in vitro experiments utilizing this compound.

AHR-Dependent Reporter Gene Assay

This assay quantifies the ability of this compound to inhibit AHR-mediated transcription.

Materials:

-

Cells expressing AHR (e.g., Hepa 1c1c7, HepG2)

-

AHR-responsive luciferase reporter plasmid (e.g., containing DRE/XRE sequences)

-

Transfection reagent

-

This compound stock solution (in DMSO)

-

AHR agonist (e.g., TCDD, BNF, or a PAH)

-

Luciferase assay reagent

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Transfect the cells with the AHR-responsive reporter plasmid according to the manufacturer's protocol for the transfection reagent.

-

Pre-treatment with this compound: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO). Incubate for 1-2 hours.

-

Agonist Treatment: Add the AHR agonist to the wells at a concentration known to induce a robust reporter response.

-

Incubation: Incubate the plate for an additional 4-24 hours.

-

Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the luciferase assay system.

-

Data Analysis: Normalize the luciferase readings to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. Plot the percentage of inhibition against the log concentration of this compound to determine the IC₅₀ value.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of this compound on the migration of adherent cells.

Materials:

-

Breast cancer cell line (e.g., MDA-MB-231, Hs578T)

-

This compound stock solution (in DMSO)

-

AHR agonist (optional, to study agonist-induced migration)

-

6-well or 12-well cell culture plates

-

Sterile p200 pipette tip or scratcher

-

Microscope with a camera

Procedure:

-

Cell Seeding: Seed cells in a 6-well plate and grow to 90-100% confluency.

-

Creating the Scratch: Create a "wound" by scratching the cell monolayer with a sterile p200 pipette tip.

-

Washing: Gently wash the wells with PBS to remove detached cells.

-

Treatment: Replace the medium with fresh medium containing this compound at the desired concentration, an AHR agonist (if applicable), or vehicle control.

-

Image Acquisition (Time 0): Immediately acquire images of the scratch at defined locations.

-

Incubation: Incubate the plate under standard cell culture conditions.

-

Image Acquisition (Time X): Acquire images of the same locations at subsequent time points (e.g., 12, 24, 48 hours).

-

Data Analysis: Measure the width of the scratch at each time point. Calculate the percentage of wound closure relative to the initial scratch area.

Cell Invasion Assay (3D Matrigel/Collagen I Assay)

This assay evaluates the inhibitory effect of this compound on the ability of cells to invade through an extracellular matrix.

Materials:

-

Invasive breast cancer cell line (e.g., MDA-MB-231)

-

Transwell inserts with 8 µm pores

-

Matrigel or Collagen I

-

This compound stock solution (in DMSO)

-

Serum-free and serum-containing media

-

Cotton swabs

-

Staining solution (e.g., crystal violet)

Procedure:

-

Coating the Inserts: Coat the top of the Transwell inserts with a thin layer of Matrigel or Collagen I and allow it to solidify.

-

Cell Seeding: Resuspend cells in serum-free medium and seed them into the upper chamber of the coated inserts. The medium in the upper chamber should contain this compound or vehicle control.

-

Chemoattractant: Fill the lower chamber with medium containing a chemoattractant, such as 10% fetal bovine serum.

-

Incubation: Incubate the plate for 24-48 hours.

-

Removal of Non-invasive Cells: Carefully remove the non-invasive cells from the upper surface of the insert with a cotton swab.

-

Fixation and Staining: Fix the cells that have invaded to the lower surface of the membrane with methanol and stain with crystal violet.

-

Image Acquisition and Quantification: Acquire images of the stained cells and count the number of invaded cells per field of view.

AHR Nuclear Translocation Assay

This assay visualizes the effect of this compound on the subcellular localization of AHR.

Materials:

-

Cells grown on glass coverslips

-

This compound stock solution (in DMSO)

-

AHR agonist (e.g., TCDD)

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against AHR

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Grow cells on coverslips. Pre-treat with this compound for 1-2 hours, followed by treatment with an AHR agonist for 1-2 hours to induce nuclear translocation.

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde and then permeabilize them.

-

Blocking and Antibody Incubation: Block non-specific antibody binding sites and then incubate with the primary anti-AHR antibody. Follow this with incubation with the fluorescently labeled secondary antibody.

-

Nuclear Staining: Stain the nuclei with DAPI.

-

Microscopy: Mount the coverslips on microscope slides and visualize the subcellular localization of AHR using a fluorescence microscope. In agonist-treated cells, AHR will be predominantly nuclear, while in cells co-treated with this compound, AHR should remain primarily in the cytoplasm.

Concluding Remarks

This compound is a valuable research tool for investigating the role of the AHR signaling pathway in various cellular contexts, particularly in cancer biology. Its potent and specific antagonism of AHR, coupled with low cytotoxicity, makes it an ideal compound for in vitro studies. The protocols outlined above provide a framework for utilizing this compound to elucidate the functional consequences of AHR inhibition in cell culture models. Researchers should optimize concentrations and incubation times for their specific cell lines and experimental conditions.

References

- 1. In silico identification of an aryl hydrocarbon receptor antagonist with biological activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Silico Identification of an Aryl Hydrocarbon Receptor Antagonist with Biological Activity In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The Role of the Aryl Hydrocarbon Receptor (AhR) and Its Ligands in Breast Cancer [mdpi.com]

Application Notes and Protocols for CB7993113 in Cancer Cell Migration Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing CB7993113, a potent antagonist of the Aryl Hydrocarbon Receptor (AHR), in the study of cancer cell migration. The information presented is intended to guide researchers in designing and executing experiments to investigate the anti-migratory and anti-invasive properties of this compound.

Introduction

This compound, chemically known as 2-((2-(5-bromofuran-2-yl)-4-oxo-4H-chromen-3-yl)oxy)acetamide, has been identified as a novel and effective antagonist of the Aryl Hydrocarbon Receptor (AHR).[1][2] The AHR is a ligand-activated transcription factor implicated in the progression of several cancers, including triple-negative and inflammatory breast cancer.[1][3] Constitutive AHR activity is linked to increased tumor aggressiveness and invasion.[1] this compound competitively inhibits AHR, blocking its nuclear translocation and subsequent transcriptional activity, thereby reducing cancer cell invasion and migration without significantly affecting cell viability or proliferation.[2]

Mechanism of Action: AHR Signaling Pathway

This compound exerts its anti-migratory effects by antagonizing the AHR signaling pathway. In its inactive state, AHR resides in the cytoplasm in a complex with chaperone proteins. Upon binding of an agonist ligand, AHR translocates to the nucleus, dimerizes with the AHR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes. This leads to the transcription of genes involved in cell migration and invasion. This compound, as a competitive antagonist, prevents this ligand-induced activation, thereby inhibiting the downstream signaling cascade that promotes cancer cell motility.

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound in inhibiting cancer cell migration and AHR activity.

| Compound | Parameter | Value | Cell Line/System | Reference |

| This compound | IC50 (AHR Antagonism) | 3.3 x 10⁻⁷ M | Not specified | [2] |

| This compound | Inhibition of PAH-induced reporter activity | 75% | Not specified | [2] |

| This compound | Inhibition of TCDD-induced reporter activity | 90% | Not specified | [2] |

| Treatment | Cell Line | Assay | Concentration | Observation | Reference |

| This compound | Hs578T (Triple-Negative Breast Cancer) | Scratch-Wound Assay | 10 µM | Consistently inhibited wound closure at 24 and 48 hours. | [2] |

| This compound | SUM149 (Inflammatory Breast Cancer) | Scratch-Wound Assay | 10 µM | Consistently inhibited wound closure at 24 and 48 hours. | [2] |

| This compound | BP1 (Triple-Negative Breast Cancer) | Matrigel Invasion Assay | 5 µM | Effectively reduced invasion in 3D cultures. | [1] |

Experimental Protocols

Detailed methodologies for key experiments to assess the effect of this compound on cancer cell migration are provided below.

Protocol 1: Scratch-Wound Healing Assay

This assay is used to study directional cell migration in a two-dimensional (2D) context.

Materials:

-

Cancer cell lines (e.g., Hs578T, SUM149)

-

6-well tissue culture plates

-

Complete cell culture medium

-

This compound (and vehicle control, e.g., DMSO)

-

Sterile 200 µL pipette tips

-

Microscope with a camera

Procedure:

-

Cell Seeding: Seed cancer cells in 6-well plates at a density that will form a confluent monolayer within 24 hours.

-

Cell Culture: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂ until they reach 100% confluency.

-

Creating the Scratch: Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.

-

Washing: Gently wash the wells with sterile phosphate-buffered saline (PBS) to remove any detached cells.

-

Treatment: Replace the PBS with fresh culture medium containing the desired concentration of this compound (e.g., 10 µM) or vehicle control.

-

Image Acquisition: Immediately capture images of the scratch at time 0 using a microscope. Mark the location of the image for subsequent imaging at the same spot.

-

Incubation and Imaging: Incubate the plates and capture images of the same fields at regular intervals (e.g., 24 and 48 hours).

-

Data Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure at each time point relative to the initial scratch width at time 0.

Protocol 2: Matrigel Invasion Assay

This assay measures the invasive potential of cancer cells through a basement membrane matrix in a three-dimensional (3D) environment.

Materials:

-

Cancer cell lines (e.g., BP1)

-

24-well Transwell inserts (8.0 µm pore size)

-

Matrigel Basement Membrane Matrix

-

Serum-free cell culture medium

-

Complete cell culture medium (with chemoattractant, e.g., FBS)

-

This compound (and vehicle control)

-

Cotton swabs

-

Fixing and staining reagents (e.g., methanol and crystal violet)

-

Microscope

Procedure:

-

Coating Inserts: Thaw Matrigel on ice. Dilute the Matrigel with cold, serum-free medium. Add the diluted Matrigel to the upper chamber of the Transwell inserts and incubate at 37°C for at least 1 hour to allow for solidification.

-

Cell Preparation: Culture cancer cells and harvest them. Resuspend the cells in serum-free medium.

-

Cell Seeding: Add the cell suspension to the Matrigel-coated upper chamber of the inserts. The medium in the upper chamber should contain this compound or vehicle control.

-

Chemoattractant: Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24-48 hours.

-

Removal of Non-invasive Cells: After incubation, carefully remove the non-invasive cells from the upper surface of the insert using a cotton swab.

-

Fixation and Staining: Fix the invaded cells on the lower surface of the membrane with methanol. Stain the fixed cells with crystal violet.

-

Image Acquisition and Quantification: Take images of the stained, invaded cells using a microscope. Count the number of invaded cells per field of view. Calculate the average number of invaded cells for each treatment condition.

References

- 1. Aryl Hydrocarbon Receptor as an Anticancer Target: An Overview of Ten Years Odyssey - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Silico Identification of an Aryl Hydrocarbon Receptor Antagonist with Biological Activity In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of the Aryl Hydrocarbon Receptor (AhR) and Its Ligands in Breast Cancer [mdpi.com]

Application Notes and Protocols for Myeloprotection via CDK4/6 Inhibition

Note on Compound Identifier: The compound identifier "CB7993113" does not correspond to a known agent in public scientific literature. Therefore, these application notes utilize Trilaciclib (Cosela®) as a well-documented, clinically approved example of a transient cyclin-dependent kinase 4/6 (CDK4/6) inhibitor for the inhibition of bone marrow toxicity. The data and protocols presented are based on published studies of Trilaciclib and serve as a guide for researchers in the field of myeloprotection.

Introduction

Chemotherapy-induced myelosuppression is a significant dose-limiting toxicity in cancer treatment, leading to complications such as anemia, neutropenia, and thrombocytopenia.[1][2] These conditions increase the risk of infection, fatigue, and bleeding, often necessitating dose reductions or delays in chemotherapy, which can compromise treatment efficacy.[2] Trilaciclib is a first-in-class, transient CDK4/6 inhibitor administered intravenously prior to chemotherapy.[2] It works by inducing a temporary G1 cell cycle arrest in hematopoietic stem and progenitor cells (HSPCs), rendering them less susceptible to the cytotoxic effects of chemotherapy.[3][4][5] This proactive myeloprotection strategy helps preserve bone marrow function across multiple lineages.[3]

Mechanism of Action: Transient CDK4/6 Inhibition

Hematopoietic stem and progenitor cells (HSPCs) are highly proliferative and dependent on cyclin-dependent kinases 4 and 6 (CDK4/6) to progress from the G1 to the S phase of the cell cycle.[3][4] Many chemotherapeutic agents target rapidly dividing cells, making proliferating HSPCs vulnerable to damage.

Trilaciclib is administered as a short-duration intravenous infusion prior to chemotherapy.[6][7] It selectively and reversibly inhibits CDK4/6, temporarily holding HSPCs in the G1 phase.[8][3][4] This G1 arrest "shields" the HSPCs from the damaging effects of chemotherapy. After the drug is cleared from the system, the HSPCs resume their normal cell cycle and continue to produce neutrophils, red blood cells, and platelets.[3] This transient protection helps mitigate chemotherapy-induced damage to the bone marrow microenvironment, ensuring a more resilient hematopoietic system.[4]

Dosage and Administration (Clinical)

The clinically recommended dosage of Trilaciclib for decreasing the incidence of chemotherapy-induced myelosuppression in adult patients with extensive-stage small cell lung cancer (ES-SCLC) is as follows:

| Parameter | Guideline |

| Dosage | 240 mg/m²[6][7][9] |

| Administration | 30-minute intravenous (IV) infusion[6][7][9] |

| Timing | Completed within 4 hours prior to the start of chemotherapy on each day chemotherapy is administered.[6][7][9] |

| Frequency | Administered on each day of a chemotherapy cycle. The interval between doses on sequential days should not exceed 28 hours.[7][9] |

| Missed Dose | If a dose of Trilaciclib is missed, chemotherapy for that day should be discontinued.[7][9] |

| Discontinuation | If Trilaciclib is discontinued, it is recommended to wait at least 96 hours before resuming chemotherapy alone.[6][9] |

Summary of Clinical Efficacy Data

The efficacy of Trilaciclib has been demonstrated in several randomized, double-blind, placebo-controlled trials in patients with ES-SCLC. The following tables summarize pooled data from key clinical trials (NCT03041311, NCT02499770, NCT02514447).[10][11][12]

Table 1: Effect on Neutropenia [8][1][6][13]

| Endpoint | Trilaciclib | Placebo | P-value |

| Incidence of Severe Neutropenia (Grade ≥3) | 11.4% | 52.9% | <0.0001 |

| Mean Duration of Severe Neutropenia in Cycle 1 (Days) | 0 | 4 | <0.0001 |

| Incidence of Febrile Neutropenia | 3.3% | 9.2% | - |

Table 2: Effect on Anemia and Thrombocytopenia [1]

| Endpoint | Trilaciclib | Placebo |

| Incidence of Grade 3/4 Anemia | 20.3% | 31.9% |

| Incidence of Grade 3/4 Thrombocytopenia | 19.5% | 36.1% |

Table 3: Reduction in Supportive Care Interventions [1]

| Intervention | Trilaciclib | Placebo |

| G-CSF Administration | 28.5% | 56.3% |

| Red Blood Cell Transfusions (on or after Week 5) | 14.6% | 26.1% |

| Erythropoiesis-Stimulating Agent Administration | 3.3% | 11.8% |

Experimental Protocols

Protocol 5.1: In Vitro Assessment of HSPC Protection

This protocol outlines a method to assess the ability of a CDK4/6 inhibitor to protect hematopoietic progenitor cells from chemotherapy-induced cytotoxicity in vitro.

Methodology:

-

Cell Isolation: Isolate HSPCs (e.g., CD34+ cells) from human bone marrow or cord blood using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

-

Cell Culture: Culture isolated HSPCs in appropriate media supplemented with cytokines (e.g., SCF, TPO, FLT3-L) to maintain viability and progenitor status.

-

Treatment:

-

Plate cells at a density of 1-5 x 10⁴ cells/mL.

-

Pre-treat designated wells with the CDK4/6 inhibitor (e.g., Trilaciclib at various concentrations) or vehicle control for 2-4 hours.

-

Add the chemotherapeutic agent (e.g., etoposide, topotecan) to the relevant wells.

-

Incubate for a period that reflects the chemotherapy's mechanism (typically 24-48 hours).

-

-

Colony-Forming Cell (CFC) Assay:

-

After incubation, wash the cells to remove the drugs.

-

Resuspend cells in a semi-solid methylcellulose-based medium (e.g., MethoCult™) containing a cocktail of cytokines to support the growth and differentiation of various hematopoietic lineages.[14][15][16]

-

Plate the cell suspension in duplicate or triplicate.

-

Incubate at 37°C in a humidified incubator with 5% CO₂ for 10-14 days.

-

-

Data Analysis:

-

Using an inverted microscope, count the number of colonies, identifying them by morphology:

-

CFU-GM: Granulocyte, macrophage progenitors.

-

BFU-E: Burst-forming unit-erythroid.

-

CFU-GEMM: Granulocyte, erythrocyte, macrophage, megakaryocyte progenitors.

-

-

Compare the number of surviving colonies in the "CDK4/6 inhibitor + Chemotherapy" group to the "Chemotherapy alone" group to quantify the protective effect.

-

Protocol 5.2: In Vivo Assessment of Myeloprotection in a Murine Model

This protocol describes a preclinical workflow to evaluate the myeloprotective effects of a CDK4/6 inhibitor in mice treated with chemotherapy.

Methodology:

-

Animal Model: Use a suitable mouse strain (e.g., C57BL/6). Allow animals to acclimate for at least one week before the experiment. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

-

Experimental Groups (n=8-10 mice per group):

-

Group 1: Vehicle Control (saline or appropriate vehicle).

-

Group 2: Chemotherapy alone (e.g., cyclophosphamide, 150 mg/kg, single IP injection).

-

Group 3: CDK4/6 inhibitor alone (dose determined by pharmacokinetic/pharmacodynamic studies).

-

Group 4: CDK4/6 inhibitor + Chemotherapy (administer inhibitor 2-4 hours prior to chemotherapy).

-

-

Dosing: Administer the CDK4/6 inhibitor via the appropriate route (e.g., IV or IP) at a set time before the intraperitoneal (IP) or intravenous (IV) administration of the chemotherapeutic agent.

-

Monitoring and Sample Collection:

-

Monitor animal weight and general health daily.

-

Perform serial blood sampling (e.g., via tail vein or saphenous vein) at baseline (Day 0) and on specified days post-treatment (e.g., Days 3, 7, 10, 14, 21).

-

Collect a small volume of blood (~20-50 µL) into EDTA-coated tubes.

-

-

Hematological Analysis:

-

Use an automated hematology analyzer to perform complete blood counts (CBCs), measuring parameters such as:

-

White Blood Cell (WBC) count

-

Absolute Neutrophil Count (ANC)

-

Red Blood Cell (RBC) count

-

Hemoglobin (Hgb)

-

Platelet (PLT) count

-

-

-

Bone Marrow Analysis (Optional Endpoint):

-

At a specified endpoint (e.g., Day 7 or 10), euthanize a subset of mice from each group.

-

Flush bone marrow from femurs and tibias.

-

Perform flow cytometry to quantify HSPC populations (e.g., Lin-Sca-1+c-Kit+ or LSK cells).[17]

-

Alternatively, perform CFC assays on bone marrow cells as described in Protocol 5.1.

-

-

Data Analysis:

-

Plot the mean counts for ANC, Hgb, and platelets over time for each group.

-

Determine the nadir (lowest point) for each parameter and the time to recovery.

-

Statistically compare the nadir and recovery times between the "Chemotherapy alone" and "CDK4/6 inhibitor + Chemotherapy" groups to assess the degree of myeloprotection.

-

Conclusion

The use of transient CDK4/6 inhibitors like Trilaciclib represents a proactive strategy to mitigate chemotherapy-induced bone marrow toxicity. By temporarily arresting hematopoietic stem and progenitor cells in the G1 phase, these agents protect them from the cytotoxic effects of chemotherapy, leading to a reduction in the incidence and duration of severe neutropenia, anemia, and thrombocytopenia. The protocols outlined above provide a framework for researchers to evaluate the efficacy of novel myeloprotective agents both in vitro and in vivo, facilitating the development of improved supportive care strategies in oncology.

References

- 1. Trilaciclib Approved for Chemo-Induced Myelosuppression in Small-Cell Lung Cancer - Oncology Data Advisor [oncdata.com]

- 2. FDA approves first drug that protects against chemo-induced myelosuppression | MDedge [ma1.mdedge.com]